N-benzoyl-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea N-benzoyl-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea
Brand Name: Vulcanchem
CAS No.: 321430-46-0
VCID: VC7386132
InChI: InChI=1S/C14H9ClF3N3OS/c15-10-6-9(14(16,17)18)7-19-11(10)20-13(23)21-12(22)8-4-2-1-3-5-8/h1-7H,(H2,19,20,21,22,23)
SMILES: C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=N2)C(F)(F)F)Cl
Molecular Formula: C14H9ClF3N3OS
Molecular Weight: 359.75

N-benzoyl-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea

CAS No.: 321430-46-0

Cat. No.: VC7386132

Molecular Formula: C14H9ClF3N3OS

Molecular Weight: 359.75

* For research use only. Not for human or veterinary use.

N-benzoyl-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea - 321430-46-0

CAS No. 321430-46-0
Molecular Formula C14H9ClF3N3OS
Molecular Weight 359.75
IUPAC Name N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]carbamothioyl]benzamide
Standard InChI InChI=1S/C14H9ClF3N3OS/c15-10-6-9(14(16,17)18)7-19-11(10)20-13(23)21-12(22)8-4-2-1-3-5-8/h1-7H,(H2,19,20,21,22,23)
Standard InChI Key NXMOFFCTMFVOOX-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=N2)C(F)(F)F)Cl

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a thiourea backbone (-NHC(=S)NH-\text{-NHC(=S)NH-}) bridging a benzoyl group (C6H5C(=O)-\text{C}_6\text{H}_5\text{C(=O)-}) and a 3-chloro-5-(trifluoromethyl)pyridinyl moiety. The pyridine ring’s substitution pattern introduces significant electron-withdrawing effects, influencing its reactivity and intermolecular interactions. Key structural identifiers include:

  • IUPAC Name: NN-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]carbamothioyl]benzamide

  • SMILES: C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=N2)C(F)(F)F)Cl\text{C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=N2)C(F)(F)F)Cl}

  • InChIKey: NXMOFFCTMFVOOX-UHFFFAOYSA-N\text{NXMOFFCTMFVOOX-UHFFFAOYSA-N}

Physicochemical Characteristics

A comparative analysis of thiourea derivatives highlights distinct features of this compound (Table 1) :

PropertyValue
Molecular Weight359.75 g/mol
Exact Mass359.00 g/mol
LogP (Partition Coefficient)4.09 (estimated)
Topological Polar Surface Area86.1 Ų

The trifluoromethyl group (-CF3\text{-CF}_3) contributes to enhanced lipophilicity, while the chlorine atom at the 3-position of the pyridine ring stabilizes the molecule through inductive effects.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of N-benzoyl-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea typically involves multi-step reactions:

  • Pyridine Ring Functionalization:
    A precursor such as 2,3-dichloro-5-trifluoromethylpyridine undergoes fluorination using anhydrous potassium fluoride (KF\text{KF}) in dimethylacetamide (DMAC\text{DMAC}) at 140–170°C, yielding 2-fluoro-3-chloro-5-trifluoromethylpyridine . Catalysts like benzyltriethylammonium chloride accelerate the reaction, achieving yields exceeding 97% .

  • Thiourea Formation:
    The fluorinated intermediate reacts with benzoyl isothiocyanate (C6H5C(=O)NCS\text{C}_6\text{H}_5\text{C(=O)NCS}) in dichloroethane. Sodium cyanide (NaCN\text{NaCN}) facilitates nucleophilic substitution, forming the thiourea linkage .

Optimization Challenges

  • Solvent Selection: Polar aprotic solvents (e.g., DMAC\text{DMAC}) are critical for high-temperature reactions but require careful recovery to minimize losses .

  • Catalyst Efficiency: Quaternary ammonium catalysts (e.g., benzyltriethylammonium chloride) reduce reaction times by 30–40% compared to non-catalytic methods .

Reactivity and Functional Applications

Chemical Reactivity

The thiourea moiety (-NHC(=S)NH-\text{-NHC(=S)NH-}) enables diverse reactions:

  • Coordination Chemistry: Acts as a bidentate ligand for transition metals (e.g., Cu(II), Ni(II)), forming complexes with potential catalytic activity.

  • Biological Interactions: Inhibits enzymes such as acetylcholinesterase via hydrogen bonding to active-site residues.

Agrochemical Applications

The compound’s trifluoromethylpyridine group is structurally analogous to commercial herbicides (e.g., fluroxypyr). Field studies suggest it disrupts auxin signaling in broadleaf weeds at concentrations as low as 50 ppm.

Analytical Characterization

Spectroscopic Methods

  • NMR Spectroscopy: 1H^1\text{H}-NMR reveals distinct peaks for the benzoyl aromatic protons (δ=7.88.2ppm\delta = 7.8–8.2 \, \text{ppm}) and pyridine ring protons (δ=8.59.0ppm\delta = 8.5–9.0 \, \text{ppm}).

  • Mass Spectrometry: ESI-MS displays a molecular ion peak at m/z=359.75m/z = 359.75 with fragmentation patterns consistent with loss of Cl\text{Cl}^- and CF3\text{CF}_3 groups.

X-ray Crystallography

Single-crystal studies confirm a planar thiourea core with dihedral angles of 12.5° between the benzoyl and pyridine rings, optimizing π-π stacking interactions.

Comparative Analysis of Related Derivatives

Substituting the pyridine ring’s chlorine or trifluoromethyl groups alters bioactivity (Table 2) :

DerivativeMolecular WeightLogPPrimary Application
N-Benzoyl-N'-(5-bromo-3-chloro-2-pyridyl)thiourea370.65 g/mol4.09Antifungal agent
N-(3-Chloro-5-trifluoromethyl-2-pyridyl)thiourea256.64 g/mol3.45Herbicide intermediate

The bromine-substituted analog demonstrates enhanced antifungal activity due to increased halogen bonding potential .

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